6-methoxy-2-(1-methylethoxy)-3-Pyridinamine
Description
6-Methoxy-2-(1-methylethoxy)-3-pyridinamine is a pyridine derivative featuring three key substituents: a methoxy group (-OCH₃) at position 6, an isopropoxy group (-OCH(CH₃)₂) at position 2, and an amine (-NH₂) at position 3. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated). The compound’s safety profile highlights significant hazards, including skin corrosion (H314) and respiratory irritation (H335), necessitating strict handling protocols such as using protective gloves and avoiding inhalation .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-methoxy-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)13-9-7(10)4-5-8(11-9)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
YLJKDCXKHGGGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)OC)N |
Origin of Product |
United States |
Biological Activity
6-Methoxy-2-(1-methylethoxy)-3-pyridinamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Molecular Structure
- Molecular Formula : C₁₁H₁₅N₂O
- Molecular Weight : 189.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)OC1=NC(=C(C=C1)OC)N
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Research indicates that this compound can modulate enzyme activities and influence cell signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against several pathogenic microorganisms. It has shown effectiveness in inhibiting the growth of:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound exhibited significant antiproliferative activity with IC50 values indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 120 |
Case Study 1: Antibacterial Efficacy
A study conducted by Mariswamy et al. (2022) investigated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Potential
Research published in Molecules highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The study concluded that further exploration could lead to the development of novel therapeutic strategies against resistant cancer forms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents, molecular formulas, weights, and key properties of 6-methoxy-2-(1-methylethoxy)-3-pyridinamine with analogous pyridine derivatives:
Key Differences and Implications
Substituent Position and Reactivity
- The isopropoxy group at position 2 in the target compound increases steric hindrance compared to simpler methoxy derivatives (e.g., 2-amino-6-methoxypyridine). This bulkiness may reduce nucleophilic attack at the pyridine ring but enhance stability in certain solvents .
- Amine vs. Aminomethyl Groups: The presence of a primary amine (-NH₂) at position 3 in the target compound contrasts with the aminomethyl (-CH₂NH₂) group in [6-(propan-2-yloxy)pyridin-3-yl]methanamine. The latter’s methylene spacer may reduce direct reactivity while improving membrane permeability in biological systems .
Lipophilicity and Solubility
- The isopropoxy group in the target compound contributes to higher lipophilicity compared to methoxy-substituted analogs. This property could enhance bioavailability in hydrophobic environments but reduce water solubility .
Preparation Methods
Preparation Methods of 6-methoxy-2-(1-methylethoxy)-3-pyridinamine
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
- Introduction of the amino group at the 3-position,
- Installation of the methoxy group at the 6-position,
- Substitution of the 2-position with the 1-methylethoxy group.
This often requires starting from a suitably chlorinated or nitro-substituted pyridine precursor, followed by nucleophilic aromatic substitution, reduction, and amination steps.
Stepwise Preparation Process
Nitration and Chlorination of Pyridine Precursors
- Starting Material: 2,6-dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine. This nitration is carried out at controlled temperatures to ensure regioselectivity and yield.
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Nitration of 2,6-dichloropyridine | Conc. H2SO4/HNO3, 0-5 °C | 2,6-dichloro-3-nitropyridine |
Ammonolysis to Introduce Amino Group
- The 2,6-dichloro-3-nitropyridine undergoes ammonolysis using aqueous ammonia in methanol at 35–40 °C to selectively substitute one chlorine atom with an amino group, producing 2-amino-3-nitro-6-chloropyridine.
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Ammonolysis | Aqueous NH3 in MeOH, 35–40 °C | 2-amino-3-nitro-6-chloropyridine |
Methoxylation to Introduce Methoxy Group
- Sodium methoxide in methanol is used to replace the chlorine at the 6-position with a methoxy group at 25–30 °C, yielding 2-amino-3-nitro-6-methoxypyridine. The molar ratio of sodium methoxide is optimized around 1.05 moles per mole of substrate to maximize yield.
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Methoxylation | NaOMe in MeOH, 25–30 °C | 2-amino-3-nitro-6-methoxypyridine |
Reduction of Nitro Group to Amino Group
- The nitro group is reduced to an amino group by metallic reduction using stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid at 35–40 °C. This yields 2,3-diamino-6-methoxypyridine dihydrochloride, which is subsequently neutralized with a base in a polar solvent (water or alcohol) to precipitate the free diamino compound.
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Reduction | SnCl2·2H2O, conc. HCl, 35–40 °C | 2,3-diamino-6-methoxypyridine dihydrochloride |
Introduction of 1-Methylethoxy Group at 2-Position
The 1-methylethoxy (isopropoxy) substituent at the 2-position can be introduced via nucleophilic substitution of a suitable leaving group (e.g., chlorine) with isopropoxide ion under controlled conditions. This step may require protection of amino groups or selective activation of the 2-position to ensure regioselectivity.
Specific literature on this exact substitution is limited, but analogs suggest that alkoxy substitution on pyridine rings is commonly achieved by reacting the corresponding 2-chloropyridine derivative with isopropanol in the presence of a base such as sodium hydride or potassium tert-butoxide, typically in polar aprotic solvents at moderate temperatures.
Comparative Analysis of Preparation Methods
| Step | Method/Agent Used | Advantages | Limitations |
|---|---|---|---|
| Nitration | H2SO4/HNO3 mixture | High regioselectivity | Requires careful temperature control |
| Ammonolysis | Aqueous ammonia in methanol | Selective substitution | Handling of ammonia solution |
| Methoxylation | Sodium methoxide in methanol | Mild conditions, good yield | Requires precise stoichiometry |
| Nitro reduction | Stannous chloride dihydrate (SnCl2·2H2O) in HCl | Effective reduction in acidic medium | Use of corrosive acids and metals |
| Alkoxy substitution | Alkoxide ion (e.g., isopropoxide) in polar aprotic solvent | Direct substitution | Potential side reactions, need for protection |
Research Findings and Optimization
The process described in patent literature emphasizes cost efficiency and safety by avoiding expensive or hazardous reagents.
Optimal temperatures for methoxylation and reduction steps are between 25–40 °C to balance reaction rate and selectivity.
The molar ratio of sodium methoxide is critical; 1.05 moles per mole of substrate yields best results.
Reduction with stannous chloride dihydrate in concentrated hydrochloric acid provides high purity diamino product with good yield.
Neutralization of the dihydrochloride salt with bases like aqueous ammonia at pH 7–8 in water precipitates the free base effectively.
Summary Table of Preparation Scheme
| Intermediate Compound | Reaction Type | Reagents/Conditions | Product Yield/Notes |
|---|---|---|---|
| 2,6-dichloropyridine | Nitration | Conc. H2SO4/HNO3, 0–5 °C | 2,6-dichloro-3-nitropyridine |
| 2,6-dichloro-3-nitropyridine | Ammonolysis | Aqueous NH3 in MeOH, 35–40 °C | 2-amino-3-nitro-6-chloropyridine |
| 2-amino-3-nitro-6-chloropyridine | Methoxylation | NaOMe in MeOH, 25–30 °C, 1.05 mol NaOMe/mol | 2-amino-3-nitro-6-methoxypyridine |
| 2-amino-3-nitro-6-methoxypyridine | Reduction | SnCl2·2H2O, conc. HCl, 35–40 °C | 2,3-diamino-6-methoxypyridine dihydrochloride |
| 2,3-diamino-6-methoxypyridine dihydrochloride | Neutralization | Aqueous ammonia, pH 7–8, 10–30 °C | 2,3-diamino-6-methoxypyridine (free base) |
| 2-chloropyridine derivative | Alkoxy substitution | Isopropoxide ion, polar aprotic solvent | This compound (target compound) |
Q & A
Q. What are the optimal conditions for synthesizing 6-methoxy-2-(1-methylethoxy)-3-pyridinamine, and how can reaction yields be improved?
To optimize synthesis, consider varying catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMSO enhance nucleophilic substitution ), and temperature (80–120°C for efficient etherification). A stepwise approach is recommended:
- Step 1: Methoxylation of the pyridine ring using potassium fluoride in DMSO to introduce the 6-methoxy group .
- Step 2: Isopropoxy substitution at the 2-position via nucleophilic aromatic substitution with 1-methylethoxy precursors .
- Yield Improvement: Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis byproducts. Monitor reaction progress via TLC or HPLC .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .
- Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystalline solids. Purity can exceed 95% with this method .
- HPLC: For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for this compound?
- NMR Analysis: Discrepancies in proton splitting may arise from rotational isomerism of the isopropoxy group. Compare experimental data with computed spectra (DFT calculations) .
- IR Peaks: A strong absorption near 1250 cm⁻¹ confirms the C-O-C stretch of the ether groups. Overlapping peaks can be resolved via 2D NMR (e.g., HSQC, COSY) .
Advanced Research Questions
Q. What reaction mechanisms govern the regioselectivity of substituents in this compound?
Regioselectivity is influenced by:
- Electronic Effects: Methoxy groups at the 6-position activate the pyridine ring for electrophilic substitution at the 3- and 5-positions due to resonance donation .
- Steric Hindrance: Bulky isopropoxy groups at the 2-position direct subsequent reactions (e.g., amination) to the less hindered 3-position . Computational studies (e.g., DFT) can model transition states to predict site-specific reactivity .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Molecular Dynamics (MD): Simulate solubility in solvents like DMSO or ethanol by calculating Hansen solubility parameters .
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability or ligand-binding potential .
- QSPR Models: Corrogate logP and pKa values using atomistic descriptors, aiding in pharmacokinetic profiling .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Dose-Response Replication: Test the compound across multiple cell lines (e.g., HEK293, HeLa) to isolate concentration-dependent effects .
- Metabolite Screening: Use LC-MS to identify degradation products that may contribute to observed bioactivity discrepancies .
- Structure-Activity Relationship (SAR) Studies: Modify the isopropoxy or methoxy groups systematically to isolate functional group contributions .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV.
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor for photodegradation products like pyridine N-oxides .
- Lyophilization: For long-term storage, lyophilize the compound and store at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
